1-(4-ethyl-5-{1-[(4-methylphenoxy)acetyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine
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Overview
Description
The compound belongs to a class of chemicals that have significant pharmacological potential. Its structure suggests it may interact with various biological targets, leading to an interest in its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from basic chemical substrates to more complex intermediates. For instance, Sugimoto et al. (1995) described the synthesis of a series of acetylcholinesterase inhibitors, highlighting the importance of structural analogs in enhancing biological activity (Sugimoto, Iimura, Yamanishi, & Yamatsu, 1995).
Molecular Structure Analysis
The molecular structure of compounds significantly influences their chemical reactivity and biological activity. Khan et al. (2013) discussed the molecular structure of a synthesized compound, emphasizing hydrogen bonding and C-H…π interactions in stabilizing the structure (Khan, Ibrar, Lal, Altaf, & White, 2013).
properties
IUPAC Name |
1-[4-[5-[(dimethylamino)methyl]-4-ethyl-1,2,4-triazol-3-yl]piperidin-1-yl]-2-(4-methylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O2/c1-5-26-19(14-24(3)4)22-23-21(26)17-10-12-25(13-11-17)20(27)15-28-18-8-6-16(2)7-9-18/h6-9,17H,5,10-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLOBCBXNKBFEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1C2CCN(CC2)C(=O)COC3=CC=C(C=C3)C)CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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